Cas no 2649077-39-2 (6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine)

6-(1-Isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine is a reactive isocyanate-functionalized benzoxazine derivative, primarily used as an intermediate in polymer synthesis. Its structure combines the isocyanate group's reactivity with the thermal stability and mechanical properties of the benzoxazine ring, making it valuable for producing high-performance resins and coatings. The compound enables crosslinking via urethane or urea formation, enhancing material durability and chemical resistance. Its methyl-substituted dihydrobenzoxazine core contributes to low polymerization temperatures and improved processability. This product is suited for advanced applications in adhesives, composites, and thermosetting systems, where controlled reactivity and robust performance are critical. Proper handling is required due to its moisture sensitivity and potential health hazards.
6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine structure
2649077-39-2 structure
Product name:6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
CAS No:2649077-39-2
MF:C12H14N2O2
Molecular Weight:218.251762866974
CID:6327329
PubChem ID:165626209

6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine 化学的及び物理的性質

名前と識別子

    • 6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
    • EN300-1772640
    • 2649077-39-2
    • インチ: 1S/C12H14N2O2/c1-9(13-8-15)10-3-4-12-11(7-10)14(2)5-6-16-12/h3-4,7,9H,5-6H2,1-2H3
    • InChIKey: ZUKHTNIFEJHKPQ-UHFFFAOYSA-N
    • SMILES: O1CCN(C)C2C=C(C=CC1=2)C(C)N=C=O

計算された属性

  • 精确分子量: 218.105527694g/mol
  • 同位素质量: 218.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 289
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 41.9Ų

6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1772640-1.0g
6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
2649077-39-2
1g
$1742.0 2023-06-03
Enamine
EN300-1772640-5g
6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
2649077-39-2
5g
$5056.0 2023-09-20
Enamine
EN300-1772640-0.25g
6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
2649077-39-2
0.25g
$1604.0 2023-09-20
Enamine
EN300-1772640-10.0g
6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
2649077-39-2
10g
$7497.0 2023-06-03
Enamine
EN300-1772640-5.0g
6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
2649077-39-2
5g
$5056.0 2023-06-03
Enamine
EN300-1772640-0.05g
6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
2649077-39-2
0.05g
$1464.0 2023-09-20
Enamine
EN300-1772640-10g
6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
2649077-39-2
10g
$7497.0 2023-09-20
Enamine
EN300-1772640-1g
6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
2649077-39-2
1g
$1742.0 2023-09-20
Enamine
EN300-1772640-2.5g
6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
2649077-39-2
2.5g
$3417.0 2023-09-20
Enamine
EN300-1772640-0.5g
6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
2649077-39-2
0.5g
$1673.0 2023-09-20

6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine 関連文献

6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazineに関する追加情報

Comprehensive Analysis of 6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 2649077-39-2)

The compound 6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 2649077-39-2) is a specialized organic molecule that has garnered significant attention in pharmaceutical and material science research. Its unique structure, combining a benzoxazine core with an isocyanate functional group, makes it a versatile intermediate for synthesizing high-value derivatives. Researchers are particularly interested in its potential applications in drug discovery, polymer chemistry, and agrochemical formulations.

One of the most searched questions related to this compound is: "What are the synthetic routes for 6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine?" The synthesis typically involves multi-step organic reactions, starting from commercially available 4-methyl-3,4-dihydro-2H-1,4-benzoxazine. Key steps include selective ethylation at the 6-position followed by isocyanate functionalization. Recent advancements in green chemistry have also explored catalytic methods to improve yield and reduce environmental impact.

In the context of current research trends, 6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine has shown promise in bioconjugation applications. Its reactive isocyanate group enables efficient coupling with biomolecules, making it valuable for developing targeted drug delivery systems. This aligns with the growing demand for precision medicine technologies, a frequently searched topic in scientific databases.

The thermal stability and reactivity profile of CAS No. 2649077-39-2 have been extensively studied for polyurethane applications. Material scientists are investigating its use as a crosslinking agent in high-performance coatings and adhesives. These developments respond to industry needs for more durable and sustainable materials, another hot topic in current chemical research.

Analytical characterization of this compound typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. Researchers often search for "spectral data of 6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine" to compare their synthetic results with reference standards. The compound's distinct spectral signatures facilitate its identification in complex reaction mixtures.

From a regulatory perspective, proper handling procedures for isocyanate-containing compounds remain a frequently discussed subject. While 2649077-39-2 has valuable applications, researchers emphasize the importance of appropriate safety measures during synthesis and handling, consistent with general laboratory best practices for reactive intermediates.

The future research directions for this compound may explore its potential in covalent organic frameworks (COFs) or as a building block for smart materials. These emerging fields represent growing areas of interest in both academic and industrial research, as evidenced by increasing publication rates and patent filings related to functionalized benzoxazine derivatives.

In summary, 6-(1-isocyanatoethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine represents an important chemical entity with diverse applications across multiple scientific disciplines. Its continued study contributes to advancements in medicinal chemistry, materials science, and sustainable chemical technologies, addressing many current research priorities in the chemical sciences.

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